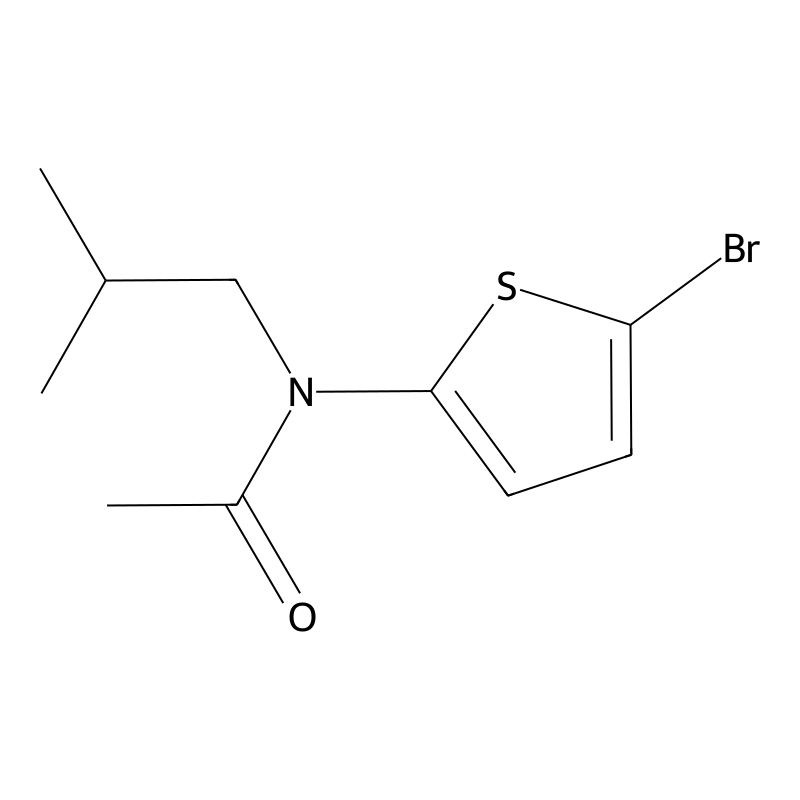

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide is an organic compound characterized by its unique structure, which combines a bromothiophene moiety with an acetamide functional group. Its molecular formula is , and it features a bromine atom attached to a thiophene ring, which enhances its biological activity and potential applications in medicinal chemistry. The compound exhibits a boiling point of approximately 335.2 °C and a density of 1.404 g/cm³ .

There is no known mechanism of action documented for N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide in biological systems.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding amine and acetic acid.

- Condensation Reactions: The presence of the acetamide group allows for potential condensation reactions with aldehydes or ketones.

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide has been studied for its biological activity, particularly in the context of:

- Antimicrobial Properties: Compounds containing bromothiophene structures often exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological investigation.

- Potential as a Drug Candidate: The unique structural features may contribute to its efficacy in targeting specific biological pathways.

Synthesis of N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide can be achieved through several methods:

- Bromination of Thiophene: Starting with thiophene, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.

- Formation of Acetamide: The resulting bromothiophene can then be reacted with 2-methylpropylamine and acetic anhydride or acetyl chloride to form the acetamide.

- Purification: The final product is typically purified through recrystallization or chromatography.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.

- Material Science: Thiophene derivatives are often used in organic electronics and conductive polymers, making this compound relevant for material science research.

Interaction studies involving N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide focus on:

- Protein Binding Affinity: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.

- Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its pharmacokinetic properties.

Several compounds share structural similarities with N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Bromothiophen-3-yl)-N-(3-methylbutyl)acetamide | Similar thiophene structure with different substitution | Potentially different biological activity due to bromine position |

| N-(5-Chlorothiophen-2-yl)-N-(2-isopropyl)acetamide | Chlorine instead of bromine | May exhibit different reactivity and stability |

| N-(3-Methylthiophen-2-yl)-N-(2-methylpropyl)acetamide | Methyl substitution on thiophene | Variation in electronic properties affecting biological activity |

This comparison highlights the uniqueness of N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide in terms of its specific halogenation pattern and potential applications in medicinal chemistry.